AZ82

Übersicht

Beschreibung

KIFC1 ist ein Mitglied der Kinesin-14-Proteinfamilie, die eine entscheidende Rolle bei der Bildung bipolarer Spindeln in Krebszellen spielt, die überzählige Zentrosomen enthalten . AZ82 bindet an den KIFC1/Mikrotubuli-Komplex und hemmt seine Mikrotubuli-stimulierte Aktivität in einer ATP-kompetitiven und Mikrotubuli-nicht-kompetitiven Weise . Diese Verbindung hat das Potenzial gezeigt, die Bildung multipolarer Spindeln in Krebszelllinien mit einer hohen Anzahl extrachromosomaler Chromosomen zu induzieren .

Vorbereitungsmethoden

Die Synthese von AZ82 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Der allgemeine Syntheseweg umfasst die folgenden Schritte :

Herstellung von Zwischenverbindungen: Die Synthese beginnt mit der Herstellung von Zwischenverbindungen unter Verwendung kommerziell erhältlicher Reagenzien. Diese Zwischenverbindungen werden mit Methoden wie Kernresonanzspektroskopie und Flüssigchromatographie-Massenspektrometrie charakterisiert.

Bildung von this compound: Der letzte Schritt beinhaltet die Kupplung der Zwischenverbindungen zur Bildung von this compound. Dieser Schritt wird typischerweise unter bestimmten Reaktionsbedingungen durchgeführt, einschließlich kontrollierter Temperatur und pH-Wert.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen beinhalten können.

Reduktion: Reduktionsreaktionen beinhalten die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :

Krebsforschung: this compound wird verwendet, um die Rolle von KIFC1 bei der Zellteilung von Krebszellen und der Bildung bipolarer Spindeln zu untersuchen.

Zellzyklusstudien: This compound wird verwendet, um die Mechanismen der Zellzyklusregulation und die Auswirkungen der Hemmung von KIFC1 auf die Zellteilung zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Krebstherapien, die auf KIFC1 abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den KIFC1/Mikrotubuli-Komplex bindet und seine Mikrotubuli-stimulierte Aktivität hemmt . Diese Hemmung erfolgt in einer ATP-kompetitiven und Mikrotubuli-nicht-kompetitiven Weise . Die molekularen Zielstrukturen von this compound umfassen das KIFC1-Protein und die Mikrotubuli, die an der Spindelbildung beteiligt sind . Durch die Hemmung von KIFC1 stört this compound die Bildung bipolarer Spindeln, was zur Bildung multiplarer Spindeln und anschließendem Zellzyklusarrest führt .

Analyse Chemischer Reaktionen

AZ82 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

AZ82 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Cancer Research: this compound is used to study the role of KIFC1 in cancer cell division and the formation of bipolar spindles.

Cell Cycle Studies: This compound is used to investigate the mechanisms of cell cycle regulation and the effects of inhibiting KIFC1 on cell division.

Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting KIFC1.

Wirkmechanismus

AZ82 exerts its effects by binding to the KIFC1/microtubule complex and inhibiting its microtubule-stimulated activity . This inhibition occurs in an ATP-competitive and microtubule-noncompetitive manner . The molecular targets of this compound include the KIFC1 protein and the microtubules involved in spindle formation . By inhibiting KIFC1, this compound disrupts the assembly of bipolar spindles, leading to the formation of multipolar spindles and subsequent cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

AZ82 ist einzigartig in seiner selektiven Hemmung von KIFC1 gegenüber anderen Kinesin-Motorproteinen . Ähnliche Verbindungen umfassen:

Verubulin: Ein Mikrotubuli-disruptives Mittel mit potenten zytotoxischen Aktivitäten.

Tirbanibulin: Ein selektiver Src-Kinase-Inhibitor mit Wirksamkeit in präklinischen Modellen verschiedener Krebsarten.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine spezifische Zielsetzung von KIFC1 und seine Fähigkeit aus, die Bildung multiplarer Spindeln in Krebszellen mit überzähligen Zentrosomen zu induzieren .

Biologische Aktivität

AZ82 is a small molecule inhibitor specifically targeting the kinesin-14 protein KIFC1, which plays a crucial role in centrosome clustering and mitotic spindle formation in cancer cells. This compound has garnered attention due to its potential therapeutic applications in treating cancers characterized by centrosome amplification.

This compound functions primarily by inhibiting the ATPase activity of KIFC1 when bound to microtubules. The binding of this compound disrupts the normal function of KIFC1, which is essential for the organization of centrosomes in cancer cells. This results in centrosome declustering and ultimately leads to mitotic defects, making it a promising candidate for cancer therapy.

- Specificity : this compound exhibits a high degree of specificity for KIFC1, with a reported inhibition constant of 0.043 μM, indicating its potency as an inhibitor .

- Mechanism : The compound inhibits both ATP binding and the release of nucleotides from the KIFC1-microtubule complex, demonstrating its effectiveness in an ATP-competitive manner .

Structural Insights

The structural basis for this compound's inhibitory action has been explored through various studies. Although direct crystal structures of this compound bound to KIFC1 have not been reported, computational modeling suggests that this compound binds near the ATP-binding cleft of KIFC1, similar to other known kinesin inhibitors .

Proposed Binding Site

| Binding Site | Description |

|---|---|

| α4/α6 site | Proposed site where this compound binds, influencing ATPase activity. |

| L5/α2/α3 pocket | Another potential binding site implicated in allosteric inhibition. |

Biological Effects

The biological effects of this compound have been demonstrated in several case studies involving different cancer cell lines:

- Centrosome Declustering : In BT-549 breast cancer cells, treatment with this compound led to significant centrosome declustering, reversing monopolar spindle formation induced by other kinesin inhibitors .

- Mitotic Delay : this compound has been shown to cause mitotic delays in centrosome-amplified tumor cells, highlighting its potential as a therapeutic agent for cancers with similar characteristics .

Case Studies

Several studies have documented the effects and potential applications of this compound:

- Breast Cancer Cells : A study demonstrated that this compound effectively reversed monopolar spindle formation in BT-549 cells, confirming its role in targeting centrosome amplification .

- KIFC1 Overexpression Models : In models overexpressing KIFC1, this compound was able to neutralize the toxic effects associated with excessive HSET (another kinesin), reducing cellular stress and promoting survival under certain conditions .

Eigenschaften

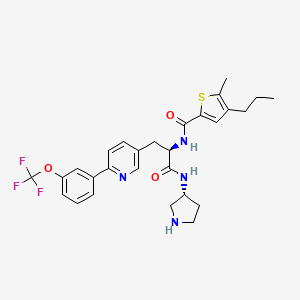

IUPAC Name |

5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTLKNOARSHUJB-ZJSXRUAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.